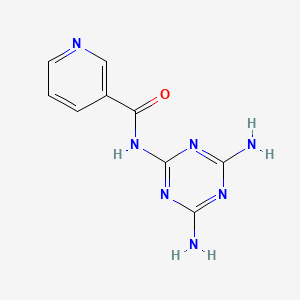
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Nucleophilic Substitution: The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring.
Coupling Reaction: The intermediate product is then coupled with pyridine-3-carboxamide under suitable reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine or pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. It may also be used in the development of new diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine
- N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
Comparison: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is unique due to the presence of both a triazine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different substituents or ring systems, leading to variations in their properties and applications.
Properties
CAS No. |
65052-42-8 |
|---|---|
Molecular Formula |
C9H9N7O |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(4,6-diamino-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N7O/c10-7-14-8(11)16-9(15-7)13-6(17)5-2-1-3-12-4-5/h1-4H,(H5,10,11,13,14,15,16,17) |
InChI Key |
PMFYBARNDLWOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
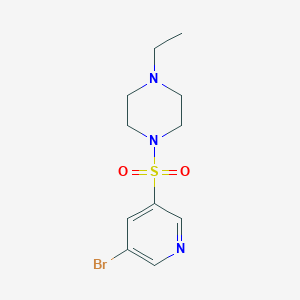
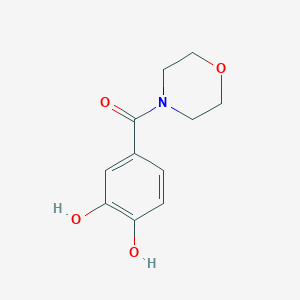
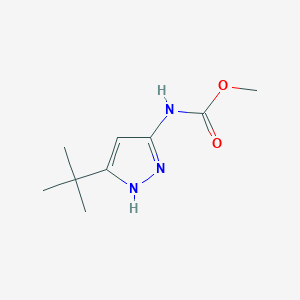
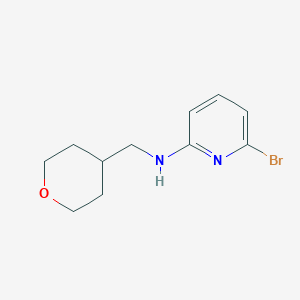
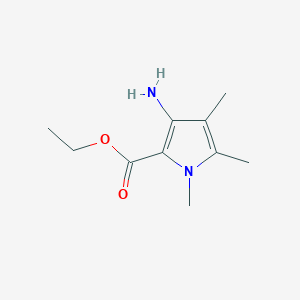
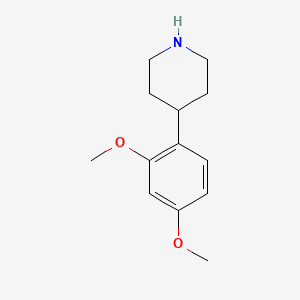
![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
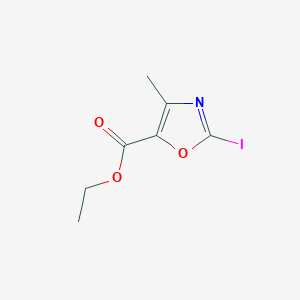
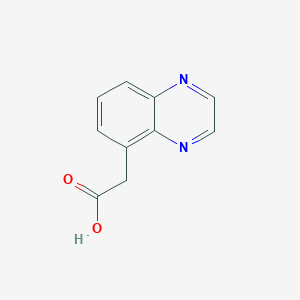
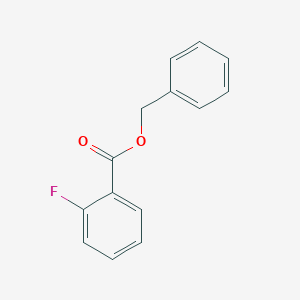
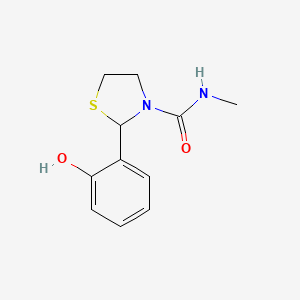
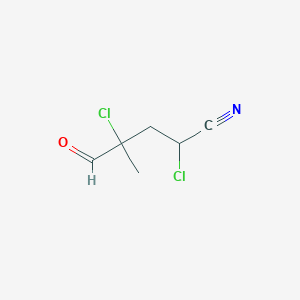

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
